

## What is the chemical structure of BPN-15477?

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BPN-15477 |           |
| Cat. No.:            | B15561197 | Get Quote |

An In-depth Technical Guide to **BPN-15477**: Chemical Structure, Mechanism of Action, and Preclinical Findings

### Introduction

BPN-15477 is a novel small molecule splicing modulator that has demonstrated significant potential in the correction of splicing defects underlying various human genetic diseases.[1][2] Developed as a more potent and efficacious analog of kinetin, BPN-15477 has been a focal point of research for its ability to restore the correct splicing of the Elongator complex protein 1 (ELP1) gene, which is implicated in Familial Dysautonomia (FD).[1][3] This technical guide provides a comprehensive overview of the chemical structure of BPN-15477, its mechanism of action, and key preclinical data, intended for researchers, scientists, and professionals in drug development.

## **Chemical Structure**

The chemical name for **BPN-15477** is 2-chloro-N-(4-pyridylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.[1] Its molecular structure is distinguished from its predecessor, kinetin, by modifications including a northern heterocycle and a C-2 substitution, which contribute to its increased potency.[3]

Chemical Formula: C12H10CIN5

Molecular Weight: 259.70 g/mol

Structure:



Note: This is a simplified ASCII representation. For an accurate 2D or 3D structure, please refer to chemical databases using its IUPAC name or SMILES notation.

# **Mechanism of Action: Splicing Modulation**

**BPN-15477** functions as a splicing modulator compound (SMC).[2] Its primary mechanism involves the correction of pre-mRNA splicing errors caused by genetic mutations. In the context of Familial Dysautonomia, a specific mutation in the ELP1 gene leads to the skipping of exon 20, resulting in a deficiency of the functional ELP1 protein.[3] **BPN-15477** promotes the inclusion of this exon, thereby restoring the production of the full-length, functional protein.[1]

The proposed mechanism suggests that **BPN-15477** enhances the recognition of the weak 5' splice site of exon 20, potentially by facilitating the recruitment of the U1 small nuclear ribonucleoprotein (snRNP) to this site.[1] This improved recognition ensures the proper inclusion of the exon during the splicing process.

# Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the proposed mechanism of action of **BPN-15477** and a typical experimental workflow for its evaluation.





Click to download full resolution via product page

Caption: Proposed mechanism of BPN-15477 in correcting ELP1 splicing.





Click to download full resolution via product page

Caption: A typical experimental workflow for evaluating splicing modulators.



## **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical studies of **BPN-15477**.

Table 1: In Vitro Potency of **BPN-15477** Compared to Kinetin

| Compound  | EC50 (in Luciferase<br>Splicing Assay) | Fold Improvement over Kinetin |
|-----------|----------------------------------------|-------------------------------|
| Kinetin   | ~30 µM                                 | -                             |
| BPN-15477 | ~0.1 µM                                | ~300x                         |

Data derived from dose-response curves in HEK293T cells transfected with a dual-reporter minigene.[3]

Table 2: Efficacy of **BPN-15477** in a Transgenic Mouse Model of Familial Dysautonomia (TgFD9)

| Tissue | BPN-15477 Dose | Change in Full-<br>Length (FL) ELP1<br>mRNA | Change in Δ20<br>ELP1 mRNA |
|--------|----------------|---------------------------------------------|----------------------------|
| Brain  | 100 mg/kg      | Increased                                   | Decreased                  |
| Liver  | 100 mg/kg      | Increased                                   | Decreased                  |

Relative expression changes compared to vehicle-treated mice.[3]

# Experimental Protocols Dual-Reporter Minigene Splicing Assay

This assay is used to quantify the splicing correction activity of compounds like **BPN-15477**.

Construct: A dual-luciferase reporter minigene is constructed. This typically includes a
section of the target gene (e.g., from ELP1 containing exon 20 and surrounding introns)
inserted between a Renilla luciferase (Rluc) and a Firefly luciferase (Fluc) gene. The Firefly



luciferase is out of frame and contains a start codon mutation, so it is only expressed if the intervening exon is correctly spliced and included, restoring the reading frame.

- Transfection: HEK293T cells are transfected with the reporter plasmid.
- Treatment: The transfected cells are treated with varying concentrations of BPN-15477 or a control compound (e.g., kinetin, vehicle) for a specified period (e.g., 24 hours).
- Lysis and Measurement: Cells are lysed, and the activities of both Renilla and Firefly luciferases are measured using a luminometer.
- Data Analysis: The ratio of Firefly to Renilla luciferase activity is calculated, providing a
  measure of exon inclusion. Dose-response curves are generated by plotting this ratio against
  the compound concentration to determine the EC50.[3]

#### **RT-PCR Validation in Patient Fibroblasts**

This method validates the splicing correction in a more disease-relevant context.

- Cell Culture: Fibroblasts derived from Familial Dysautonomia patients are cultured under standard conditions.
- Treatment: The cells are treated with BPN-15477 at various concentrations for a defined duration (e.g., 24 hours).
- RNA Extraction: Total RNA is extracted from the treated and untreated cells.
- Reverse Transcription (RT): The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
- Polymerase Chain Reaction (PCR): The cDNA is amplified using primers that flank the exon of interest (e.g., ELP1 exon 20).
- Gel Electrophoresis: The PCR products are separated by size on an agarose gel. Two bands are typically observed: a larger band representing the inclusion of the exon and a smaller band representing its exclusion.



 Quantification: The intensity of the bands is quantified to determine the relative abundance of the two splice isoforms.[3][4]

## **Broader Therapeutic Potential**

A machine learning approach, utilizing transcriptome sequencing data from **BPN-15477**-treated fibroblasts, has been employed to identify other potential gene targets for this compound. This model identified sequence signatures associated with **BPN-15477** responsiveness, primarily around the 5' splice site of affected exons.[1] This has led to the identification of numerous other human disease genes with splicing mutations that could potentially be corrected by **BPN-15477**.[1][2] Subsequent in vitro splicing assays have confirmed the potential of **BPN-15477** to correct splicing defects in genes such as:

- CFTR (Cystic Fibrosis Transmembrane Conductance Regulator)[2][5]
- LIPA (Lipase A)[2][5]
- MLH1 (MutL Homolog 1)[2][5]
- MAPT (Microtubule-Associated Protein Tau)[2][5]

These findings suggest that **BPN-15477** and similar splicing modulators could represent a promising therapeutic strategy for a range of genetic disorders caused by splicing defects.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]



- 5. consensus.app [consensus.app]
- To cite this document: BenchChem. [What is the chemical structure of BPN-15477?].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15561197#what-is-the-chemical-structure-of-bpn-15477]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com